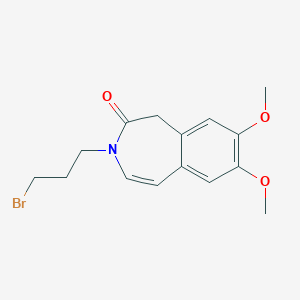

Ivabradine impurity 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18BrNO3 |

|---|---|

Molecular Weight |

340.21 g/mol |

IUPAC Name |

3-(3-bromopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one |

InChI |

InChI=1S/C15H18BrNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 |

InChI Key |

VFTMJYBDEYQZHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCBr)OC |

Origin of Product |

United States |

Foundational & Exploratory

Investigation of Potential Genotoxic Impurities in Ivabradine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of potential genotoxic impurities (GTIs) in the synthesis of Ivabradine (B130884), a medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The control of GTIs is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final active pharmaceutical ingredient (API). This document outlines the common synthetic routes for Ivabradine, identifies potential GTIs, details analytical methodologies for their detection and quantification, and discusses the toxicological assessment of these impurities.

Synthesis of Ivabradine and Potential Genotoxic Impurities

The synthesis of Ivabradine hydrochloride typically involves a multi-step process. A commonly employed industrial route involves the reaction of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one. The resulting Ivabradine base is then converted to its hydrochloride salt.[1]

During this synthesis, several potential genotoxic impurities can be formed. These can arise from starting materials, reagents, intermediates, or degradation products. Two notable potential GTIs in Ivabradine synthesis are:

-

Veratryl Chloride (4-(chloromethyl)-1,2-dimethoxybenzene): This is a potential starting material or intermediate that contains a reactive benzylic chloride functional group, which is a structural alert for genotoxicity.[2][3]

-

N-nitroso-Ivabradine: This impurity can form if there are sources of nitrosating agents present during the synthesis or storage of Ivabradine, which contains a secondary amine moiety. N-nitroso compounds are a well-known class of potent genotoxic carcinogens.[4][5]

Other potential impurities can arise from degradation of Ivabradine under stress conditions such as heat, acid, base, oxidation, and light.[6]

Analytical Strategies for Genotoxic Impurity Control

The control of genotoxic impurities to trace levels requires highly sensitive and specific analytical methods. A combination of chromatographic and spectroscopic techniques is typically employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Veratryl Chloride

A sensitive and selective LC-MS/MS method has been developed for the trace analysis of Veratryl chloride in Ivabradine hydrochloride.[2][7][8][9]

Experimental Protocol:

-

Instrumentation: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

-

Column: Poroshell 120EC C18 (50 × 3.0 mm, 2.7 μm).[2]

-

Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile.[2]

-

Flow Rate: 0.25 mL/min.[2]

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

Derivatization: Pre-column derivatization with di-ethylamine may be employed to enhance sensitivity and stability.[2]

Data Presentation:

| Parameter | Result | Reference |

| Linearity Range | 1.5–10.0 ppm | [2][7] |

| Correlation Coefficient (r²) | > 0.999 | [2][7] |

| Recoveries | > 90% | [2][7] |

| Precision (RSD%) | < 4.5% | [2][7] |

Toxicological Assessment of Potential Genotoxic Impurities

The genotoxic potential of impurities is assessed using a combination of in silico and in vitro methods, as recommended by the ICH M7 guideline.

In Silico Assessment

Computational toxicology software is used to predict the mutagenic potential of impurities based on their chemical structure. This involves the use of both expert rule-based and statistical-based methodologies to identify structural alerts for DNA reactivity. For instance, the in-silico genotoxicity and carcinogenicity potential of Veratryl chloride has been assessed and found to be positive based on ICH M7 principles.[2][7]

In Vitro Assessment: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro test to assess the mutagenic potential of a substance. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

Experimental Protocol (General):

-

Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic the metabolic processes in mammals.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without S9 mix, and plated on a minimal agar (B569324) medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation) is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Genotoxic Mechanisms and Signaling Pathways

Alkylating Agents (e.g., Veratryl Chloride)

Veratryl chloride, as a benzylic chloride, is an alkylating agent. Alkylating agents are electrophilic compounds that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death if not repaired.

The cellular response to DNA damage induced by alkylating agents is complex and involves multiple DNA repair pathways and signaling cascades. The primary repair mechanism for alkylation damage is Base Excision Repair (BER).

N-nitroso Compounds (e.g., N-nitroso-Ivabradine)

N-nitroso compounds require metabolic activation, typically by cytochrome P450 enzymes, to form highly reactive electrophilic species (e.g., diazonium ions). These intermediates can then alkylate DNA bases, leading to the formation of mutagenic adducts.

Risk Assessment and Control Strategy

A comprehensive risk assessment for potential genotoxic impurities in Ivabradine synthesis is crucial. This involves:

-

Identification: Identifying all potential GTIs based on the synthetic route, starting materials, reagents, and potential degradation products.

-

Analysis: Developing and validating sensitive analytical methods to detect and quantify these impurities.

-

Toxicological Assessment: Evaluating the genotoxic potential using in silico and in vitro methods.

-

Control Strategy: Implementing a control strategy to ensure that the levels of any identified GTIs in the final drug substance are below the acceptable limits defined by regulatory guidelines (e.g., the Threshold of Toxicological Concern - TTC).[10][11]

The control strategy may include:

-

Modification of the synthetic process to avoid the formation of the GTI.

-

Implementation of purification steps to remove the GTI.

-

Setting appropriate specifications for starting materials and intermediates.

-

In-process controls and final product testing.

Conclusion

The investigation and control of potential genotoxic impurities are integral to the safe development and manufacturing of Ivabradine. A thorough understanding of the synthetic process, coupled with the application of advanced analytical techniques and robust toxicological evaluation, is essential to ensure the quality and safety of the final drug product for patients. This technical guide provides a framework for researchers and drug development professionals to navigate the complexities of GTI assessment and control in the context of Ivabradine synthesis.

References

- 1. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IN-SILICO TOXICITY ASSESSMENT AND TRACE LEVEL QUANTIFICATION OF VERATRYL CHLORIDE A POTENTIAL GENOTOXIC IMPURITY IN IVABRADINE HYDROCHLORIDE USING LC-MS/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. fda.gov [fda.gov]

chemical and physical properties of Ivabradine impurity 1 (CAS 85175-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a heart rate-lowering medication, is a key therapeutic agent in the management of stable angina pectoris and chronic heart failure. As with any pharmaceutical compound, the control of impurities during its synthesis is critical to ensure its safety and efficacy. This technical guide provides an in-depth overview of the chemical and physical properties of Ivabradine impurity 1, identified by the CAS number 85175-65-1. This impurity, chemically known as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is a process-related impurity that can arise during the synthesis of Ivabradine.[1][2] Understanding the characteristics of this impurity is essential for the development of robust analytical methods for its detection and control, thereby ensuring the quality of the final drug product.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is crucial for the development of analytical methods and for understanding its behavior in various chemical environments.

| Property | Value | Reference |

| Chemical Name | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one | [1][3] |

| CAS Number | 85175-65-1 | [1][2] |

| Molecular Formula | C₁₅H₂₀ClNO₃ | [2][3] |

| Molecular Weight | 297.78 g/mol | [2] |

| Melting Point | 100-102 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol.[4] Specific quantitative solubility data is not readily available in the reviewed literature. | |

| Storage | 2 to 8 °C | [2] |

Experimental Protocols

Synthesis of this compound

The formation of this compound is understood to be a byproduct in the synthesis of Ivabradine. A representative synthetic route leading to the formation of this impurity involves the alkylation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in a suitable organic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃).

-

Alkylation: To the stirred mixture, add 1-bromo-3-chloropropane. The reaction is typically carried out at an elevated temperature to facilitate the alkylation process.

-

Work-up: After the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.

-

Extraction and Purification: The filtrate is then subjected to an aqueous work-up. The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. The crude impurity can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The detection and quantification of this compound in the drug substance are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Conditions (Illustrative):

-

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed for the separation of Ivabradine and its impurities. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Detection: UV detection at a wavelength of approximately 286 nm is suitable for monitoring Ivabradine and its related substances.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

Sample Preparation:

A known concentration of the Ivabradine drug substance is dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare the sample solution for injection into the HPLC system. A reference standard of this compound is also prepared in the same diluent for identification and quantification purposes.

Formation Pathway and Logical Relationships

This compound is a key intermediate and a potential impurity in several synthetic routes to Ivabradine. Its formation occurs when the secondary amine of the benzazepine core is alkylated with a bifunctional three-carbon unit containing a chlorine atom. This intermediate is then typically reacted with (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine to form Ivabradine. Incomplete reaction or side reactions can lead to the presence of this compound in the final product.

Caption: Formation of Ivabradine from Impurity 1.

Conclusion

A thorough understanding of the chemical and physical properties, as well as the formation pathway of this compound, is paramount for the development and manufacturing of high-quality Ivabradine. The information provided in this technical guide, including the summarized data and experimental protocols, serves as a valuable resource for researchers and scientists in the pharmaceutical industry. By implementing robust analytical methods for the detection and control of this and other impurities, the safety and efficacy of Ivabradine for patients can be ensured.

References

Characterization of Ivabradine Impurity 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a heart rate-lowering medication, is widely used in the treatment of chronic stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide focuses on the comprehensive characterization of a specific Ivabradine impurity, identified as Ivabradine Impurity 1, with the Chemical Abstracts Service (CAS) number 1462470-54-7 . This impurity is also commonly referred to as "Ivabradine Open Ring."

This document provides a detailed overview of the impurity's chemical identity, its likely formation, and the analytical methodologies employed for its characterization, drawing from publicly available scientific literature and analytical data.

Chemical Identity and Properties

This compound is chemically known as (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid . Its formation involves the hydrolytic opening of the lactam ring in the Ivabradine molecule.

A summary of its key chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 1462470-54-7 |

| Chemical Name | (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid |

| Synonyms | This compound, Ivabradine Open Ring, Ivabradine Impurity 5 |

| Molecular Formula | C₂₇H₃₈N₂O₆ |

| Molecular Weight | 486.61 g/mol |

| Appearance | White to Off-white Solid |

| Solubility | Soluble in DMSO |

Formation Pathway

The formation of this compound is primarily attributed to the degradation of the parent drug molecule, Ivabradine, under hydrolytic conditions. The lactam ring in the benzazepinone (B8055114) moiety of Ivabradine is susceptible to cleavage, leading to the formation of this open-ring carboxylic acid derivative. This degradation can occur under acidic or basic conditions.

Figure 1: Formation of this compound from Ivabradine.

Experimental Protocols for Characterization

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to elucidate its structure and determine its purity. The following protocols are based on methodologies reported for the analysis of Ivabradine and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A stability-indicating HPLC method is crucial for separating Ivabradine from its impurities.

-

Instrumentation : A standard HPLC system equipped with a PDA or UV detector.

-

Column : A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically employed. For instance, a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate : A typical flow rate is around 1.0 mL/min.

-

Detection : UV detection at a wavelength where both Ivabradine and the impurity exhibit significant absorbance, often around 286 nm.

-

Temperature : The column temperature is usually maintained at a constant value, for example, 30°C.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) for Identification and Structural Elucidation

LC-HR-MS is a powerful technique for the identification and structural confirmation of impurities.

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements of the parent ion and its fragments.

-

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the impurity's molecular ion. The resulting fragmentation pattern provides valuable information about its structure. The accurate mass measurement of the fragments helps in confirming the elemental composition of different parts of the molecule.

The experimental workflow for the characterization of this impurity is visualized in the following diagram.

Figure 2: Experimental workflow for the characterization of this compound.

Quantitative Data

While detailed, specific quantitative data such as NMR shifts and full mass spectra are often proprietary and not publicly available, the following table summarizes the key mass spectrometric data that would be expected for this compound based on its chemical structure.

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₃₈N₂O₆ |

| Exact Mass | 486.2730 |

| [M+H]⁺ (Monoisotopic) | 487.2802 |

Conclusion

The characterization of this compound (CAS 1462470-54-7), also known as Ivabradine Open Ring, is a critical step in ensuring the quality and safety of Ivabradine drug products. This guide has outlined the chemical identity, formation pathway, and the key analytical techniques used for its identification and characterization. A thorough understanding of this impurity, facilitated by the methodologies described herein, is essential for drug development professionals to control its levels within acceptable limits as per regulatory guidelines. Further research to obtain and publish detailed spectroscopic data (NMR, IR) would be beneficial for the scientific community.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel compounds related to Ivabradine (B130884), a key therapeutic agent for managing stable angina pectoris and heart failure. This document details the experimental protocols for identifying new molecular entities through forced degradation studies, methods for their preparative isolation, and a summary of their known characteristics. Furthermore, it elucidates the intricate signaling pathways associated with Ivabradine's mechanism of action.

Discovery of Novel Ivabradine-Related Compounds through Forced Degradation

Forced degradation studies are a cornerstone in the discovery of potential impurities and novel related compounds of a drug substance. By subjecting Ivabradine to a variety of stress conditions, new molecules are formed, which can then be isolated and characterized.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the typical stress conditions applied to Ivabradine to induce degradation and generate novel related compounds.

Table 1: Forced Degradation Experimental Protocol

| Stress Condition | Reagent/Parameter | Procedure |

| Acid Hydrolysis | 2 M HCl | Dissolve 1 mg of Ivabradine in 2 ml of 2 M HCl and incubate at 80°C for 24 hours. |

| Alkaline Hydrolysis | 1 M NaOH | Dissolve 1 mg of Ivabradine in 2 ml of 1 M NaOH and incubate at 80°C for 24 hours. |

| Oxidative Degradation | 3%, 7.5%, and 15% H₂O₂ | Dissolve 1 mg of Ivabradine in 2 ml of the respective H₂O₂ solution and incubate at 80°C for 24 hours. |

| Thermal Degradation | Deionized Water | Dissolve 1 mg of Ivabradine in 2 ml of deionized water and heat at 80°C for 24 hours. |

| Photolytic Degradation | UV light (254 nm) and Xenon lamp (500 W/m²) | Expose solid Ivabradine and a solution in deionized water to UV and visible light for specified durations (e.g., 24, 48, and 120 hours). |

Isolation and Purification of Novel Compounds

Following forced degradation, the resulting mixture of Ivabradine and its related compounds requires efficient separation and purification to isolate the novel molecules for further characterization. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol for Preparative HPLC Isolation

This protocol provides a general framework for the preparative HPLC separation of Ivabradine-related compounds. Method optimization is crucial and will depend on the specific degradation mixture.

Table 2: Preparative HPLC General Protocol

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10 µm) |

| Mobile Phase | A: Ammonium formate (B1220265) buffer (e.g., 10 mM, pH 3.0) B: Acetonitrile or Methanol |

| Elution Mode | Gradient elution is typically required to separate compounds with varying polarities. The gradient program must be optimized based on analytical HPLC data. |

| Flow Rate | Scaled up from analytical methods, typically in the range of 10-50 mL/min depending on column diameter. |

| Detection | UV detector set at a wavelength where both Ivabradine and its related compounds absorb (e.g., 286 nm). |

| Fraction Collection | Automated fraction collector triggered by peak detection. |

| Post-Purification | Fractions containing the isolated compounds are typically lyophilized to remove the mobile phase. |

Core Principle of Scale-Up: The key to successful preparative HPLC is the linear scale-up from an optimized analytical method. This involves maintaining the bed height of the chromatography column while increasing its diameter. The flow rate is adjusted proportionally to maintain the linear velocity of the mobile phase.

Characterization of Ivabradine and Related Compounds

Once isolated, the novel compounds are subjected to a battery of analytical techniques to elucidate their structure and assess their purity.

Table 3: Quantitative Data of Ivabradine and Known Related Compounds

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Spectroscopic Data |

| Ivabradine | C₂₇H₃₆N₂O₅ | 469.27 | ¹H NMR (CDCl₃, ppm): δ 6.90 (s, 1H), 6.85 (s, 1H), 6.65 (s, 1H), 6.62 (s, 1H), 3.88 (s, 6H), 3.87 (s, 6H), 3.50-3.30 (m, 4H), 2.90-2.70 (m, 6H), 2.55 (t, J=7.5 Hz, 2H), 2.30 (s, 3H), 1.90-1.70 (m, 2H). |

| N-desmethyl Ivabradine (UV4) | C₂₆H₃₄N₂O₅ | 455.26 | MS/MS fragments at m/z 151, 177, 206, 262.[1] |

| Hydrolytic Product (H1) | C₂₇H₃₉ClN₂O₇ | 505.31 | MS/MS fragments at m/z 151, 177, 206.[1] |

| Hydrolytic Product (H2) | C₂₇H₃₈ClN₂O₆ | 523.26 | MS/MS fragments at m/z 177, 206, 213.[1] |

| Hydrolytic Product (H3) | C₂₇H₃₆ClN₂O₅ | 505.25 | MS/MS fragments at m/z 206, 262.[1] |

| Alkaline Hydrolysis Product (N1) | C₂₇H₃₈N₂O₆ | 487.29 | MS/MS fragments at m/z 177, 280.[1] |

| Oxidative Product (Ox3) | C₂₇H₃₄N₂O₆ | 471 | MS/MS fragments at m/z 177, 192, 206, 248.[1] |

| Photolytic Product (UV1) | C₁₅H₂₂N₂O₃ | 279.17 | MS/MS fragments at m/z 175, 191, 206.[1] |

| Photolytic Product (UV3) | C₂₇H₃₆N₂O₆ | 485 | MS/MS fragments at m/z 146, 177, 204, 278.[1] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of Ivabradine and how novel related compounds might interact with its target is crucial for drug development.

Ivabradine and the HCN Channel Signaling Pathway

Ivabradine's primary therapeutic effect is the selective inhibition of the "funny" current (Iƒ) in the sinoatrial node of the heart. This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform in the heart. The following diagram illustrates the key components of this signaling pathway.

Caption: Signaling pathway of HCN4 channel modulation by Ivabradine.

Experimental Workflow for Discovery and Isolation

The following diagram outlines the logical workflow from the initial forced degradation studies to the final characterization of novel Ivabradine-related compounds.

Caption: Workflow for discovery and isolation of novel compounds.

Biological Activity of Ivabradine Analogs

The biological activity of Ivabradine and its analogs is primarily assessed by their ability to inhibit the HCN channels. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of this activity.

Table 4: IC₅₀ Values of Ivabradine on HCN Isoforms

| HCN Isoform | IC₅₀ (µM) | Reference |

| hHCN1 | 2.94 ± 0.61 | [2] |

| hHCN4 | ~2.0 | [3] |

| hHCN4 (use-dependent) | 0.5 | [4] |

Note: The biological activities of the newly discovered degradation products are largely uncharacterized and represent a significant area for future research.

This technical guide provides a foundational understanding for the discovery and isolation of novel Ivabradine-related compounds. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration into the chemistry and pharmacology of this important class of cardiovascular drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Forced Degradation Studies for Ivabradine Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and findings related to the forced degradation of Ivabradine (B130884), a crucial process in identifying potential degradation products and establishing the stability of the drug substance. The information presented herein is synthesized from various scientific studies to offer a detailed resource for impurity profiling.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability and identify potential degradation products. This information is vital for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the safety and efficacy of the final drug product.

Ivabradine, a heart rate-lowering agent, has been the subject of several forced degradation studies to characterize its impurity profile under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][2]

Experimental Protocols for Forced Degradation of Ivabradine

Detailed experimental protocols are essential for reproducible and meaningful forced degradation studies. The following sections outline the typical conditions applied to Ivabradine.

Acid Hydrolysis

-

Objective: To assess degradation in acidic conditions.

-

Methodology:

It has been observed that Ivabradine exhibits different degradation behavior in hydrochloric acid (HCl) compared to sulfuric acid (H2SO4), with some degradation products being unique to HCl hydrolysis.[2][4]

Base Hydrolysis

-

Objective: To evaluate degradation in alkaline conditions.

-

Methodology:

-

Dissolve 1 mg of Ivabradine in 2 ml of 1 M sodium hydroxide (B78521) (NaOH).[1][3]

-

Neutralize the solution prior to analysis.

-

Analyze the sample using a validated analytical method.

-

Ivabradine has been found to degrade under basic hydrolysis conditions.[2][4]

Oxidative Degradation

-

Objective: To investigate the effect of oxidative stress.

-

Methodology:

Complete degradation of Ivabradine has been observed in the presence of hydrogen peroxide, with the formation of several oxidative degradation products.[3]

Thermal Degradation

-

Objective: To determine the impact of heat on the stability of Ivabradine.

-

Methodology:

Increased temperature has been shown to cause the degradation of Ivabradine.[1][5]

Photolytic Degradation

-

Objective: To assess the stability of Ivabradine upon exposure to light.

-

Methodology:

-

Expose the Ivabradine drug substance (solid-state) or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A study set the illuminance at 500 W/m².[5]

-

Analyze the exposed sample alongside a protected (dark) control sample.

-

Photodegradation has been identified as a pathway for the formation of impurities, one of which is a known active metabolite of Ivabradine.[1][5]

Analytical Methodology for Impurity Profiling

A robust, stability-indicating analytical method is paramount for the successful separation and quantification of Ivabradine from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique employed.

Table 1: Typical HPLC and LC-MS Analytical Method Parameters

| Parameter | Description |

| Column | Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[1] or Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[2] |

| Mobile Phase A | 20 mM ammonium (B1175870) acetate[1] or 10 mM ammonium formate (B1220265) (pH 3.0)[2] |

| Mobile Phase B | Acetonitrile[1][2] |

| Elution Mode | Isocratic[1] or Gradient[2] |

| Flow Rate | 1 ml/min[1] or 0.7 ml/min[2] |

| Column Temperature | 25°C[1] or 30°C[2] |

| Injection Volume | 10 µL[6] or 20 µL[1] |

| Detection | Diode Array Detector (DAD) at 220 nm[6] or 286 nm[2], and/or Mass Spectrometry (ESI positive mode)[1] |

Summary of Ivabradine Degradation Products

Forced degradation studies have led to the identification and characterization of several degradation products. The table below summarizes some of the key impurities formed under different stress conditions. The nomenclature (e.g., H1, Ox1) is often specific to the research paper in which they were identified.

Table 2: Summary of Identified Ivabradine Degradation Products

| Stress Condition | Degradation Product | Observations |

| Acid Hydrolysis (HCl) | I-1, I-2, I-3, I-4, I-5[4] | Five degradation products were identified. Two of these were not observed in H₂SO₄ hydrolysis.[2][4] |

| Acid Hydrolysis (H₂SO₄) | I-1, I-3, I-5[4] | Exhibited a different degradation profile compared to HCl hydrolysis.[2][4] |

| Base Hydrolysis | N1[5] | Degradation was observed.[2][4] |

| Oxidation (H₂O₂) | Ox1, Ox4, Ox5[5] | Complete degradation of Ivabradine was noted. The relative amounts of Ox4 and Ox5 decreased with higher concentrations of H₂O₂.[3] |

| Photolysis | UV4[5] | This photodegradation product is also a known active metabolite of Ivabradine.[1][5] |

Note: The quantitative percentage of each impurity is highly dependent on the specific experimental conditions and analytical methods used, and a consolidated, universally applicable percentage is not available across the literature.

Visualizing Experimental Workflows and Degradation Pathways

General Workflow for Forced Degradation Studies

The following diagram illustrates the typical workflow for conducting forced degradation studies and impurity profiling.

Caption: Workflow for Ivabradine Forced Degradation Studies.

Conceptual Degradation Pathways of Ivabradine

This diagram provides a simplified, conceptual representation of how Ivabradine might degrade into different impurities under various stress conditions. The specific chemical transformations can be complex and are detailed in the cited literature.

Caption: Conceptual Degradation Pathways of Ivabradine.

Conclusion

The forced degradation studies of Ivabradine reveal its susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions. A comprehensive understanding of these degradation pathways and the resulting impurities is fundamental for the development of a robust and stable pharmaceutical formulation. The use of validated, stability-indicating analytical methods, such as RP-HPLC coupled with mass spectrometry, is essential for the accurate profiling and characterization of these degradation products. The information presented in this guide serves as a foundational resource for scientists and researchers involved in the development and quality control of Ivabradine.

References

- 1. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 2. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Ivabradine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ivabradine (B130884) Hydrochloride in bulk and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] Ivabradine, a drug used for the symptomatic treatment of chronic stable angina and heart failure, was subjected to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate the method's specificity.[3][4] The chromatographic separation was achieved on a C18 column, and the method demonstrated excellent linearity, accuracy, precision, and robustness, proving its suitability for routine quality control and stability studies.

Introduction

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that reduces the heart rate.[2] Ensuring the stability and quality of pharmaceutical products is critical for patient safety and therapeutic efficacy. A stability-indicating analytical method is essential as it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[2] This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method for Ivabradine, covering method development, forced degradation studies, and full validation as per ICH Q2(R1) guidelines.[1][5]

Experimental Protocols

Protocol 1: Chromatographic Conditions

The HPLC system was operated under the isocratic conditions summarized in Table 1. The mobile phase was filtered through a 0.45 µm membrane filter and degassed in an ultrasonic bath before use.[6]

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Instrument | HPLC System with UV/PDA Detector (e.g., Shimadzu LC-10AT VP, Agilent 1100 series)[5][7] |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., SS Wakosil, HemochromIntsil)[1][8] |

| Mobile Phase | Methanol (B129727) : 25 mM Phosphate (B84403) Buffer (pH 6.5) in a 60:40 v/v ratio[1] |

| Flow Rate | 0.8 mL/min[1][9] |

| Detection Wavelength | 285 nm[1][10] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient[1] |

| Run Time | Approximately 10 minutes[8] |

Protocol 2: Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 25 mM phosphate buffer and adjust the pH to 6.5 using orthophosphoric acid. Mix with HPLC grade methanol in a 40:60 (Buffer:Methanol) volume/volume ratio.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ivabradine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water.[1]

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

-

Sample Solution (Assay): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Ivabradine HCl into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[8] A sample solution of Ivabradine (1 mg/mL) was used for each stress condition.[3]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 M HCl and keep at 80°C for 24 hours.[3] Cool the solution and neutralize it with 2 M NaOH before diluting with the mobile phase for analysis.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH and keep at 80°C for 24 hours.[3] Cool the solution and neutralize it with 1 M HCl before diluting with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours. Dilute with the mobile phase for analysis.

-

Thermal Degradation: Place the solid drug powder in an oven at 105°C for 24 hours. After cooling, prepare a solution in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a photostability chamber for 24 hours.[11] Prepare a solution in the mobile phase for analysis.

Caption: Workflow for HPLC method development and validation.

Results and Discussion

Method Validation Summary

The developed analytical method was validated according to ICH guidelines for system suitability, specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][8]

-

System Suitability: The system suitability was confirmed by injecting the standard solution five times. The results, including theoretical plates and tailing factor, were within the acceptable limits, ensuring the system was adequate for the analysis.

Table 2: System Suitability Test Results

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| % RSD of Peak Area | ≤ 2.0% | 0.5% |

| Tailing Factor (T) | ≤ 2.0 | 1.14[1] |

| Theoretical Plates (N) | > 2000 | 6500 |

| Retention Time (RT) | - | 6.55 ± 0.05 min[1] |

-

Specificity (Forced Degradation): The chromatograms from the forced degradation studies showed that the degradation product peaks were well-resolved from the intact Ivabradine peak.[3][8] This demonstrates the stability-indicating nature of the method. No interference from placebo or excipients was observed.

Caption: Forced degradation pathways for Ivabradine.

Table 7: Summary of Forced Degradation Studies

| Stress Condition | Observation | % Degradation |

|---|---|---|

| Acid (2 M HCl, 80°C, 24h) | Significant degradation observed[3] | 15.2% |

| Alkali (1 M NaOH, 80°C, 24h) | Significant degradation observed[3] | 12.8% |

| Oxidative (30% H₂O₂, 24h) | Complete degradation observed[3] | >90% |

| Thermal (105°C, 24h) | Minor degradation | 4.5% |

| Photolytic (UV, 24h) | Minor degradation | 3.1% |

-

Linearity: The method was found to be linear over a concentration range of 30-210 µg/mL.[1] The correlation coefficient (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Table 3: Linearity Study of Ivabradine

| Parameter | Result |

|---|---|

| Linearity Range | 30 - 210 µg/mL[1] |

| Regression Equation | y = 25412x + 1258 |

| Correlation Coefficient (R²) | 0.9998[1] |

-

Accuracy (Recovery): Accuracy was determined by the recovery method at three concentration levels (50%, 100%, and 150%). The mean percentage recovery was found to be within the acceptable range of 98-102%.[9]

Table 4: Accuracy (Recovery) Study Results

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

|---|---|---|---|---|

| 50% | 50 | 49.5 | 99.0% | |

| 100% | 100 | 99.2 | 99.2% | 99.1% |

| 150% | 150 | 148.5 | 99.0% | |

-

Precision: The method precision (repeatability) and intermediate precision (intra- and inter-day) were evaluated. The %RSD for all precision studies was less than 2.0%, confirming the method's high precision.[1]

Table 5: Precision Study Results (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=3) | Inter-day Precision (%RSD, n=3) |

|---|---|---|

| 80 | 0.65 | 0.88 |

| 100 | 0.45 | 0.65 |

| 120 | 0.38 | 0.52 |

-

Robustness: The robustness of the method was assessed by making deliberate small changes to the mobile phase composition (±2%), flow rate (±0.1 mL/min), and pH (±0.2 units).[1] The system suitability parameters remained within acceptable limits, indicating good robustness.

Table 6: Robustness Study Results

| Parameter Changed | Value | % RSD of Peak Area | Tailing Factor |

|---|---|---|---|

| Flow Rate (mL/min) | 0.7 | 0.72 | 1.18 |

| 0.9 | 0.65 | 1.12 | |

| Mobile Phase pH | 6.3 | 0.55 | 1.15 |

| | 6.7 | 0.59 | 1.13 |

-

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 8: LOD and LOQ Results

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 1.3 µg/mL[12] |

| Limit of Quantitation (LOQ) | 3.95 µg/mL[12] |

Conclusion

A simple, rapid, specific, and reliable stability-indicating RP-HPLC method for the determination of Ivabradine Hydrochloride has been successfully developed and validated as per ICH guidelines. The method effectively separates the parent drug from its degradation products formed under various stress conditions. The validation results confirm that the method is linear, accurate, precise, and robust. Therefore, the proposed method is well-suited for routine quality control analysis and stability assessment of Ivabradine in bulk and pharmaceutical formulations.

References

- 1. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjmets.com [irjmets.com]

- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijapbjournal.com [ijapbjournal.com]

- 6. iajps.com [iajps.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. japsonline.com [japsonline.com]

- 10. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. impactfactor.org [impactfactor.org]

- 12. researchpublish.com [researchpublish.com]

Application Note: Quantification of Ivabradine Impurity 1 in Active Pharmaceutical Ingredients (API)

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ivabradine Impurity 1 in Ivabradine API.

It is important to note that the designation "this compound" can be ambiguous. For the purpose of this application note, this compound is identified as 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one , with CAS No. 85175-65-1 [1][2][3]. This compound is a known process-related impurity in the synthesis of Ivabradine[4].

This method is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Analytical Method

A stability-indicating RP-HPLC method was developed and validated for the determination of Ivabradine and its related substances, including Impurity 1. The method is sensitive, specific, and provides accurate quantification of the impurity at low levels.

Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[5] |

| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate (B1210297) buffer, pH adjusted to 7.35 with ammonium hydroxide[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.6 mL/min[5] |

| Column Temperature | 34 °C[5] |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 10 µL[6] |

| Diluent | Acetonitrile and 20 mM Ammonium Acetate buffer pH 7.33 (15:75, v/v)[7] |

Table 1: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 89 | 11 |

| 45 | 66 | 34 |

| 46 | 89 | 11 |

| 50 | 89 | 11 |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrated that the method is suitable for its intended purpose.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | LOQ to 150% of the specification limit for Impurity 1 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Robustness | The method was found to be robust with small, deliberate changes in flow rate, column temperature, and mobile phase pH. |

Note: The LOD and LOQ values are representative and may vary slightly depending on the instrument and specific laboratory conditions.

Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase A (20 mM Ammonium Acetate, pH 7.35)

-

Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water.

-

Adjust the pH to 7.35 with a dilute solution of ammonium hydroxide.

-

Filter through a 0.45 µm nylon membrane filter and degas.

1.2. Mobile Phase B (Acetonitrile)

-

Use HPLC grade acetonitrile.

-

Filter through a 0.45 µm nylon membrane filter and degas.

1.3. Diluent

-

Prepare a mixture of Acetonitrile and Mobile Phase A (pH adjusted to 7.33) in a ratio of 15:75 (v/v)[7].

1.4. Standard Stock Solution of this compound (100 µg/mL)

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Protect the solution from light and store at 2-8 °C[8].

1.5. Standard Solution for Quantification (1 µg/mL)

-

Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask.

-

Dilute to volume with the diluent.

1.6. Sample Solution (1000 µg/mL of Ivabradine API)

-

Accurately weigh about 100 mg of the Ivabradine API sample into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Sonicate for 10 minutes if necessary to ensure complete dissolution.

Chromatographic Procedure

-

Set up the HPLC system with the chromatographic conditions specified in the Analytical Method section.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the diluent as a blank to ensure that there are no interfering peaks.

-

Inject 10 µL of the Standard Solution for Quantification in triplicate. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

Inject 10 µL of the Sample Solution in duplicate.

Calculation

The amount of this compound in the Ivabradine API sample is calculated using the following formula:

Where:

-

Area_impurity is the peak area of Impurity 1 in the Sample Solution chromatogram.

-

Area_standard is the average peak area of Impurity 1 in the Standard Solution chromatograms.

-

Conc_standard is the concentration of this compound in the Standard Solution (µg/mL).

-

Conc_sample is the concentration of Ivabradine API in the Sample Solution (µg/mL).

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship between key components of the analysis.

References

- 1. This compound | CAS No- 85175-65-1 | NA [chemicea.com]

- 2. Ivabradine Nitroso Impurity 1 | SynZeal [synzeal.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. veeprho.com [veeprho.com]

- 8. akjournals.com [akjournals.com]

Application Notes and Protocols for Advanced Sample Preparation in Ivabradine Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for advanced sample preparation techniques for the analysis of impurities in Ivabradine. The methodologies outlined are designed to ensure accurate and robust quantification of potential impurities in both pharmaceutical formulations and biological matrices.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. The stringent control of impurities in the drug substance and finished products is a critical aspect of ensuring its safety and efficacy. This document details various sample preparation techniques, ranging from simple extraction to more advanced methods, providing a comparative overview to aid in method selection and development for Ivabradine impurity profiling.

Sample Preparation Techniques for Pharmaceutical Formulations (Tablets)

Technique 1: Simple Dissolution and Filtration

This is the most straightforward method for preparing samples from solid dosage forms for HPLC or UPLC analysis. It is suitable for routine quality control where the impurities of interest are soluble in the chosen diluent.

Protocol:

-

Sample Weighing: Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of Ivabradine hydrochloride (e.g., 25 mg) into a volumetric flask (e.g., 25 mL).[1]

-

Dissolution: Add a portion of the dissolution solvent (e.g., 10 mL of HPLC grade water or a mixture of acetonitrile (B52724) and water) and sonicate for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the drug substance.[1][2]

-

Volume Makeup: Allow the solution to cool to room temperature and dilute to the mark with the dissolution solvent.

-

Filtration: Filter the solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or nylon) to remove any undissolved excipients.[2]

-

Analysis: The filtrate is now ready for injection into the HPLC or UPLC system.

Experimental Workflow:

Caption: Workflow for Simple Dissolution and Filtration of Ivabradine Tablets.

Technique 2: Solid-Phase Extraction (SPE)

SPE is an advanced technique that can be used to clean up complex sample matrices and concentrate analytes of interest, leading to improved sensitivity and reduced matrix effects. While not extensively reported specifically for Ivabradine tablet impurity analysis, a general protocol can be adapted.

Protocol (Generalised for C18 SPE Cartridge):

-

Sample Preparation: Prepare a solution of the powdered tablets as described in the simple dissolution method (steps 1-3).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing a suitable organic solvent (e.g., 2 mL of methanol) followed by water or an appropriate buffer (e.g., 2 mL of water). Ensure the sorbent bed does not dry out.

-

Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of 5% methanol (B129727) in water) to remove polar excipients and interferences while retaining Ivabradine and its impurities.

-

Elution: Elute the analytes of interest with a small volume of a strong solvent (e.g., 1-2 mL of methanol or acetonitrile).

-

Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.

-

Analysis: The resulting solution is ready for chromatographic analysis.

Experimental Workflow:

Caption: General Workflow for Solid-Phase Extraction of Ivabradine Samples.

Sample Preparation Techniques for Biological Matrices (Plasma)

Technique 3: Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting drugs and their metabolites from biological fluids like plasma. It is based on the differential solubility of the analytes in two immiscible liquid phases.

Protocol:

-

Sample Spiking: To a 200 µL aliquot of human plasma, add the internal standard (e.g., deuterium-labeled Ivabradine).[3]

-

Extraction: Add a suitable extraction solvent (e.g., 1 mL of ethyl acetate).[3]

-

Vortexing: Vortex the mixture for a specified time (e.g., 1 minute) to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

-

Centrifugation: Centrifuge the mixture (e.g., at 10,000 rpm for 10 minutes at 4°C) to separate the organic and aqueous layers.[4]

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Experimental Workflow:

Caption: Workflow for Liquid-Liquid Extraction of Ivabradine from Plasma.

Advanced and Green Sample Preparation Technique

Supercritical Fluid Extraction (SFE)

Principle:

SFE utilizes the unique properties of supercritical fluids, which exhibit liquid-like densities and gas-like viscosities and diffusivities.[5] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target analytes.[4] The extracted components are then easily recovered by depressurizing the system, allowing the supercritical fluid to return to its gaseous state.

Potential Application for Ivabradine:

SFE could potentially be used to selectively extract Ivabradine and its non-polar impurities from tablet matrices, leaving behind polar excipients. Further method development would be required to optimize parameters such as pressure, temperature, and the use of co-solvents to achieve the desired selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Ivabradine analysis, providing a basis for comparing the performance of different sample preparation and analytical techniques.

Table 1: Method Performance for Ivabradine Analysis in Pharmaceutical Formulations

| Parameter | Method 1 (RP-HPLC)[7] | Method 2 (RP-HPLC)[3] | Method 3 (RP-HPLC)[8] |

| Linearity Range (µg/mL) | 30 - 150 | 20 - 80 | 20 - 80 |

| Correlation Coefficient (r²) | > 0.992 | 0.9991 | 0.9991 |

| LOD (µg/mL) | 0.06 | 2.47 | 2.47 |

| LOQ (µg/mL) | 0.2 | 7.48 | 7.48 |

| Accuracy (% Recovery) | 100.4% | 99.48% | 98.0 - 102.0% |

| Precision (%RSD) | < 2% | < 2% | < 2% |

Table 2: Method Performance for Ivabradine Analysis in Human Plasma

| Parameter | Method 1 (UPLC-MS/MS)[3] | Method 2 (LC-MS/MS) |

| Linearity Range (ng/mL) | 1 - 500 | 0.1013 - 101.3 |

| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |

| LOQ (ng/mL) | 1 | Not specified |

| Accuracy | 80 - 120% | Within variability limits |

| Precision (%RSD) | < 15% | < 15% |

Conclusion

The choice of sample preparation technique for Ivabradine impurity analysis depends on the matrix, the nature of the impurities, and the analytical instrumentation available. For routine analysis of pharmaceutical formulations, simple dissolution and filtration often provide adequate results. For more complex matrices or when higher sensitivity is required, advanced techniques like SPE and LLE are recommended. SFE presents a promising green alternative that warrants further investigation for its applicability in this context. The provided protocols and data serve as a valuable resource for developing and validating robust analytical methods for the quality control of Ivabradine.

References

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. wjpmr.com [wjpmr.com]

- 4. SFE Supercritical Fluid Extraction - HIGHTECH Extracts LLC [hightechextracts.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Purification of pharmaceutical excipients with supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

Application Notes and Protocols for Sourcing and Use of Certified Reference Standards for Ivabradine Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ivabradine and its Impurities

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[1] As with any pharmaceutical product, the purity of Ivabradine is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the formulation.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines regarding the identification, qualification, and control of impurities in new drug substances and products. Therefore, accurate detection and quantification of Ivabradine impurities are essential throughout the drug development process. This requires the use of well-characterized certified reference standards (CRS).

This document provides a comprehensive guide to the sourcing of certified reference standards for Ivabradine impurities and detailed protocols for their use in analytical method development and validation.

Types of Ivabradine Impurities

Ivabradine impurities can be broadly categorized as follows:

-

Process-Related Impurities: These are substances that are formed during the synthesis of the Ivabradine drug substance. They can include unreacted starting materials, intermediates, and by-products of side reactions.[1]

-

Degradation Impurities: These impurities are formed when the drug substance degrades due to exposure to light, heat, humidity, or reactive excipients. Common degradation pathways for Ivabradine include oxidation and hydrolysis.[1]

-

Elemental Impurities: These are trace metals that may be present from catalysts or manufacturing equipment.[1]

Sourcing Certified Reference Standards for Ivabradine Impurities

A number of reputable suppliers provide certified reference standards for a wide range of Ivabradine impurities. When selecting a supplier, it is crucial to consider the quality of the reference standard, the completeness of the accompanying documentation (e.g., Certificate of Analysis), and the supplier's adherence to quality management systems such as ISO 9001.

Below is a summary of some of the key suppliers and their offerings for Ivabradine impurity reference standards:

| Supplier | Example Impurity Name | Catalog Number | CAS Number | Molecular Formula |

| Daicel Pharma | Ivabradine Chloro Impurity | DCTI-C-1491 | N/A | C27H37ClN2O5 |

| Ivabradine Impurity D | DCTI-C-1743 | 866783-12-2 | C12H17NO2 | |

| N-desmethyl Ivabradine HCl | DCTI-C-004632 | 1246638-08-3 | C26H35ClN2O5 | |

| Pharmaffiliates | Ivabradine R-Isomer HCl | PA 09 24620 | 148849-68-7 | C27H37ClN2O5 |

| Ivabradin N-oxide | PA 09 24550 | 2511244-97-4 | C27H36N2O6 | |

| Ivabradine Dimer Impurity | PA 09 0581027 | N/A | C41H53N3O8 | |

| SynZeal | Ivabradine Impurity | SZ-I014020 | 1616710-50-9 (HCl) | C27H34N2O6 |

| Ivabradine Related Compound | SZ-I014080 | 85175-52-6 | C16H24N2O3 | |

| LGC Standards | Ivabradine HCl | TRC-I940505 | 148849-68-7 | C27H36N2O5·HCl |

| N-Desmethylivabradine | TRC-D293000 | 1246638-08-3 | C26H34N2O5 | |

| BOC Sciences | Ivabradine Impurity 15 | B2694-343856 | 1616710-50-9 | C27H34N2O6 |

| Hydroxy Ivabradine | B2694-473453 | 1235547-07-5 | C26H34N2O5 | |

| GLP Pharma Standards | Ivabradine | GL-I0701 | 155974-00-8 | C27H36N2O5 |

Experimental Protocols

Accurate quantification of Ivabradine and its impurities relies on robust and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Workflow for Sourcing and Utilizing Ivabradine Impurity Standards

Caption: Workflow for sourcing and use of Ivabradine impurity standards.

Protocol 1: HPLC Method for the Determination of Ivabradine and its Process-Related Impurities

This protocol is based on a stability-indicating HPLC method.

Instrumentation:

-

High-Performance Liquid Chromatograph with a PDA detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[2] |

| Mobile Phase A | 28 mM phosphate (B84403) buffer, pH 6.0[2] |

| Mobile Phase B | Acetonitrile and Methanol in an optimized ratio[2] |

| Gradient | A gradient elution program should be optimized to separate all impurities. |

| Flow Rate | 1.6 mL/min[2] |

| Column Temperature | 34 °C[2] |

| Detection Wavelength | 220 nm[2] |

| Injection Volume | 10 µL |

Preparation of Standard Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the Ivabradine certified reference standard in the mobile phase to obtain a known concentration.

-

Impurity Stock Solutions: Accurately weigh and dissolve each Ivabradine impurity certified reference standard in the mobile phase to obtain known concentrations.

-

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration suitable for analysis.

Preparation of Sample Solution (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of Ivabradine and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm nylon filter before injection.[3]

Analysis:

-

Inject the blank (mobile phase), working standard solution, and sample solution into the chromatograph.

-

Record the chromatograms and identify the peaks of Ivabradine and its impurities based on their retention times compared to the standards.

-

Calculate the amount of each impurity in the sample.

Protocol 2: Forced Degradation Studies of Ivabradine

Forced degradation studies are essential to develop stability-indicating analytical methods.

Sample Preparation:

-

Prepare solutions of Ivabradine in various stress conditions as described below. For each condition, a concentration of 1 mg/mL is typically used.

Stress Conditions:

-

Acid Hydrolysis: 2 M HCl at 80°C for 24 hours.[4]

-

Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.[4]

-

Oxidative Degradation: 3% H₂O₂ at 80°C for 24 hours.[4]

-

Thermal Degradation: Dry heat at 80°C for 24 hours.[4]

-

Photolytic Degradation: Expose the drug substance to UV light.

Analysis:

-

Analyze the stressed samples using the HPLC method described in Protocol 1.

-

The peak purity of the Ivabradine peak should be checked to ensure that no degradation products are co-eluting.

-

Identify and quantify the degradation products formed under each stress condition.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The successful identification and control of impurities are paramount in ensuring the safety and quality of Ivabradine drug products. This requires a reliable source of certified reference standards and robust, validated analytical methods. The information and protocols provided in this document offer a comprehensive guide for researchers and scientists involved in the development and quality control of Ivabradine. By following these guidelines, laboratories can ensure compliance with regulatory requirements and contribute to the production of safe and effective medicines.

References

Application Note and Protocol: Stress Testing of Ivabradine for the Identification of Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. To ensure its safety and efficacy, a thorough understanding of its stability profile is crucial. This document provides a detailed protocol for conducting forced degradation studies on Ivabradine, in accordance with the International Council for Harmonisation (ICH) guidelines, to identify potential degradation products.[1][2][3][4]

Stress testing, or forced degradation, is a critical component of the drug development process. It involves subjecting the drug substance to various stress conditions that are more severe than accelerated stability testing conditions.[3][4] This process helps in elucidating the intrinsic stability of the molecule, identifying likely degradation products, and establishing degradation pathways.[3] The data generated is instrumental in developing and validating stability-indicating analytical methods.[1][2]

This protocol outlines the procedures for subjecting Ivabradine to hydrolytic, oxidative, thermal, and photolytic stress. It also details the analytical methodology, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), for the separation and characterization of the resulting degradation products.

Experimental Workflow

The overall workflow for the stress testing of Ivabradine is depicted in the following diagram.

Caption: Workflow for Ivabradine Stress Testing.

Experimental Protocols

Materials and Reagents

-

Ivabradine Hydrochloride Active Pharmaceutical Ingredient (API)

-

Hydrochloric Acid (HCl), 2M solution

-

Sodium Hydroxide (NaOH), 1M solution

-

Hydrogen Peroxide (H₂O₂), 3%, 7.5%, and 15% solutions

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (B1210297) or Ammonium formate (B1220265) (LC-MS grade)

-

Deionized water

-

Methanol (HPLC grade)

Sample Preparation

For each stress condition, accurately weigh 1 mg of Ivabradine and dissolve it in 2 mL of the respective solvent as described in the specific protocols below.[5][6]

Forced Degradation Conditions

The following table summarizes the stress conditions to be applied to the Ivabradine samples. These conditions are based on published studies and can be adjusted based on the observed extent of degradation.[1][5][6] The goal is to achieve partial degradation (e.g., 5-20%) to ensure the formation of degradation products without completely degrading the parent drug.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 2 M HCl | 80°C | 24 hours |

| Alkaline Hydrolysis | 1 M NaOH | 80°C | 24 hours |

| Oxidative Degradation | 3%, 7.5%, or 15% H₂O₂ | 80°C | 24 hours |

| Thermal Degradation | Deionized Water | 80°C | 24 hours |

| Photolytic Degradation | Solid drug or in solution | As per ICH Q1B | As per ICH Q1B |

Detailed Methodologies

3.4.1. Acid Hydrolysis

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of NaOH solution.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.4.2. Alkaline Hydrolysis

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of HCl solution.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.4.3. Oxidative Degradation

-

Prepare three separate samples by dissolving 1 mg of Ivabradine in 2 mL of 3%, 7.5%, and 15% H₂O₂ respectively.[5][6]

-

After incubation, cool the solutions to room temperature.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

3.4.4. Thermal Degradation

-

Dissolve 1 mg of Ivabradine in 2 mL of deionized water.[5][6]

-

After incubation, cool the solution to room temperature.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.4.5. Photolytic Degradation

-

Expose the solid Ivabradine API and a solution of Ivabradine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

After exposure, dissolve the solid sample and dilute the solution sample with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Methodology

A stability-indicating HPLC method is required to separate the degradation products from the parent drug and from each other. The following methods are based on published literature and can be used as a starting point for method development and validation.

HPLC-UV Method

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil 100 C8 (4.6 mm × 250 mm, 5 µm)[5][6] | Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm)[1] |

| Mobile Phase | A: 20 mM Ammonium acetateB: Acetonitrile(Isocratic: 65% A, 35% B)[5][6] | A: 10 mM Ammonium formate (pH 3.0)B: Acetonitrile(Gradient elution)[1] |

| Flow Rate | 1.0 mL/min (Adjust as needed) | 0.7 mL/min[1] |

| Column Temperature | Ambient or 30°C[1] | 30°C[1] |

| Detection Wavelength | 286 nm or 287 nm[1][2] | 286 nm[1] |

| Injection Volume | 10-20 µL | 10 µL |

LC-MS/MS Method for Identification

For the structural elucidation of the degradation products, a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is essential.

| Parameter | Condition |

| LC System | Agilent 1100 HPLC or equivalent[5][6] |

| Mass Spectrometer | QSTAR XL (Q-TOF) or equivalent[5][6][7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[5][6] |

| LC Conditions | As described in the HPLC-UV method. |

Data Presentation and Analysis

The results of the stress testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Summary of Degradation

The percentage of degradation of Ivabradine under each stress condition should be calculated and summarized in a table.